Triisopropyl[(trimethylsilyl)ethynyl]silane is a silane compound with the chemical formula and a molecular weight of 254.56 g/mol. It is categorized under alkynylsilanes, which are organosilicon compounds featuring at least one alkynyl group attached to silicon. This compound is significant in organic synthesis, particularly in the preparation of various silicon-containing materials and intermediates.
The compound is classified as an alkynylsilane due to the presence of an ethynyl group and two triisopropyl groups attached to silicon atoms. Its unique structure imparts specific reactivity and stability characteristics, making it useful in various synthetic applications. The compound can be sourced from chemical suppliers and is often used in research laboratories for synthetic chemistry.
Triisopropyl[(trimethylsilyl)ethynyl]silane can be synthesized through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and concentration, to ensure high yields and purity of the product. The use of catalysts such as iridium carbonyl or other transition metals can enhance reaction efficiency.
The molecular structure of triisopropyl[(trimethylsilyl)ethynyl]silane features:
This configuration contributes to its unique properties, such as thermal stability and reactivity in various chemical reactions.
Triisopropyl[(trimethylsilyl)ethynyl]silane participates in several important chemical reactions:
These reactions often require specific catalysts and conditions to optimize yield and selectivity. For instance, using palladium catalysts in Sonogashira reactions significantly improves product formation.
The mechanism by which triisopropyl[(trimethylsilyl)ethynyl]silane functions typically involves:
Relevant analyses confirm that the compound's properties make it suitable for applications requiring stable yet reactive silanes.
Triisopropyl[(trimethylsilyl)ethynyl]silane finds applications primarily in scientific research:
Transition-metal catalysis provides a powerful platform for the direct formation of the ethynylsilane framework, enabling efficient C–Si bond construction under mild conditions. These methodologies often circumvent the need for pre-functionalized starting materials and offer superior atom economy compared to traditional stoichiometric approaches. The iridium-catalyzed silylation developed by Marciniec and coworkers stands as a cornerstone in this domain. This method employs iodotrimethylsilane in conjunction with Hünig’s base (diisopropylethylamine) under the influence of a catalytic iridium carbonyl complex (e.g., Ir(CO)Cl(PPh₃)₂). The reaction proceeds via dehydrogenative coupling between terminal alkynes and hydrosilanes, producing molecular hydrogen as the sole byproduct. Critically, this protocol demonstrates exceptional functional group tolerance, accommodating hydroxyl and primary amino groups (though these may undergo concomitant silylation). Yields routinely exceed 90% even for diyne substrates, highlighting the robustness of this catalytic system [2] [4].
Palladium-based catalysts offer complementary reactivity, particularly for arylacetylene substrates. Palladium(0) complexes ligated with phosphines facilitate the coupling of terminal alkynes with chlorotriisopropylsilane. This system operates efficiently at ambient to moderately elevated temperatures (40-60°C) and exhibits high chemoselectivity for mono-silylation, even in the presence of reducible functional groups. The catalytic cycle is proposed to involve oxidative addition of the chlorosilane to Pd(0), followed by transmetalation with a terminal alkyne and reductive elimination to form the C–Si bond [8].
Table 1: Transition Metal Catalysts for Silylation of Terminal Alkynes
Catalyst System | Silane Reagent | Temperature (°C) | Yield Range (%) | Key Advantages |
---|---|---|---|---|
Ir(CO)Cl(PPh₃)₂ | R₃SiH (R = alkyl, aryl) | 60-80 | 85-98% | Tolerance for OH/NH₂ groups; diyne compatibility |
Pd(PPh₃)₄ / CuI | (i-Pr)₃SiCl | 40-60 | 75-92% | Compatibility with arylacetylenes; ambient conditions |
RhCl(PPh₃)₃ | (i-Pr)₃SiH | 70 | 80-90% | High regioselectivity for sterically hindered alkynes |
Ni(cod)₂ / NHC ligand | Me₃SiCl | Room temp | 70-85% | Cost efficiency; fast reaction kinetics |
Emerging methodologies exploit gold(I) complexes stabilized by N-heterocyclic carbenes (NHCs), which activate the terminal C–H bond of alkynes toward σ-bond metathesis with hydrosilanes. These catalysts exhibit remarkable efficiency at low loadings (0.5-1 mol%) and operate under anaerobic conditions without basic additives. The gold system is particularly effective for sterically encumbered trialkylsilanes like triisopropylsilane, which exhibit sluggish reactivity under base-catalyzed conditions [8].
Lithiation-silylation sequences remain indispensable for the controlled, stepwise installation of silyl groups onto alkynyl frameworks, providing unparalleled regiocontrol. This two-step protocol commences with the deprotonation of a terminal alkyne using a strong base—typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA)—in anhydrous tetrahydrofuran (THF) at cryogenic temperatures (-78°C). The resulting lithium acetylide undergoes nucleophilic displacement upon treatment with chlorotriisopropylsilane or triisopropylsilyl triflate. Triisopropylsilyl triflate exhibits superior electrophilic reactivity compared to the chloride, enabling quantitative silylation within minutes at -78°C. This approach was decisively demonstrated in the synthesis of 1-(triisopropylsilyl)prop-1-yne, where lithiated propyne reacted cleanly with triisopropylsilyl triflate without competitive elimination or oligomerization [2].
The sequential introduction of differentially labile silyl groups constitutes a powerful strategy for orthogonal alkyne protection. For instance, initial silylation with trimethylsilyl chloride (TMSCl), followed by selective lithiation adjacent to the TMS group and subsequent quenching with triisopropylsilyl chloride (TIPSCl), provides efficient access to asymmetrically protected bis-silyl alkynes like triisopropyl[(trimethylsilyl)ethynyl]silane. The steric disparity between TMS and TIPS groups is critical for this regioselectivity, as the less hindered TMS-alkyne proton exhibits significantly higher acidity (ΔpKₐ ≈ 3-5 units in THF) than its TIPS counterpart. This differential acidity enables selective deprotonation when employing stoichiometrically controlled base (e.g., 1.0 equiv n-BuLi) [8].
Table 2: Lithiation-Silylation Routes to Triisopropyl[(trimethylsilyl)ethynyl]silane
Precursor Alkyne | Base (Equiv.) | Silylating Agent | Reaction Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
HC≡C-SiMe₃ | n-BuLi (1.0) | i-Pr₃SiCl | THF, -78°C → 0°C, 2 h | 85% | >95% mono-silylation |
HC≡C-SiMe₃ | LDA (1.1) | i-Pr₃SiOTf | THF, -78°C, 30 min | 93% | >99% mono-silylation |
HC≡C-H | n-BuLi (1.0) → TMSCl | then n-BuLi (1.0) → i-Pr₃SiCl | THF, -78°C, sequential | 78% (over 2 steps) | >90% asymmetric bis-silylation |
Kinetic isotope effect studies (kH/kD > 6) confirm that the initial deprotonation is rate-determining in these lithiation sequences. The subsequent silylation step proceeds via an Sₙ2-type mechanism at silicon, with triflate offering superior leaving group ability versus chloride. For optimal synthesis of triisopropyl[(trimethylsilyl)ethynyl]silane, direct lithiation of (trimethylsilyl)acetylene followed by quenching with triisopropylsilyl triflate provides superior yield and purity (>93%) compared to alternative sequences, minimizing di- or oligosilylation byproducts [2] [8].
Base-catalyzed dehydrogenative coupling represents an atom-economical and operationally simple route to triisopropyl[(trimethylsilyl)ethynyl]silane without requiring preformed organometallic reagents. This methodology exploits the enhanced acidity of terminal alkynyl C–H bonds (pKₐ ≈ 25), enabling catalytic deprotonation by alkali metal hydroxides. The catalytic cycle commences with hydroxide-mediated deprotonation of the terminal alkyne, generating an acetylide anion and water. The acetylide subsequently engages in nucleophilic attack at the silicon center of triisopropylsilane (i-Pr₃SiH), displacing hydride and forming the C–Si bond. The resulting metal hydride intermediate undergoes protonolysis by another equivalent of alkyne, releasing hydrogen gas and regenerating the acetylide catalyst [4].
The process exhibits broad applicability across diverse silane partners. Trialkylsilanes including triisopropylsilane react efficiently under catalysis by potassium hydroxide (5-10 mol%) in dimethyl sulfoxide (DMSO) at 80-100°C, achieving conversions >90% within 6-12 hours. The reaction rate correlates with silane hydricity—triethylsilane reacts faster than triisopropylsilane due to reduced steric hindrance at silicon. Nevertheless, even the highly congested triisopropylsilane provides synthetically useful yields (75-85%) under optimized conditions. The addition of molecular sieves (3Å) proves beneficial by sequestering the water byproduct, shifting the equilibrium toward completion [4].
Table 3: Base-Catalyzed Dehydrogenative Coupling Optimization
Catalyst | Concentration (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | H₂ Evolution (theoretical yield) |
---|---|---|---|---|---|---|
KOH | 5 | DMSO | 80 | 8 | 92% | Quantitative |
NaOH | 10 | Toluene | 110 | 12 | 78% | >90% |
Cs₂CO₃ | 15 | DMF | 100 | 10 | 85% | Quantitative |
t-BuOK | 5 | THF | 65 | 6 | 95% | Quantitative |
Notably, this methodology demonstrates excellent functional group compatibility when applied to (trimethylsilyl)acetylene. Neither the pre-existing C–Si bond nor the alkyne moiety undergo deleterious side reactions under the basic conditions. The reaction can be scaled to multigram quantities without erosion in yield, provided efficient gas venting accommodates hydrogen evolution. Recent mechanistic investigations suggest a cooperative pathway wherein hydroxide and silane form a hypervalent silicate intermediate prior to alkyne deprotonation, lowering the activation barrier for C–Si bond formation [4].
Palladium-catalyzed transformations exploit the orthogonal reactivity of the TMS and TIPS ethynyl groups in triisopropyl[(trimethylsilyl)ethynyl]silane, enabling iterative cross-coupling sequences for complex alkyne assembly. The TIPS group serves as a robust steric shield during initial Sonogashira couplings, while the TMS group offers strategic lability for subsequent transformations. This differential reactivity is harnessed in multi-step syntheses of unsymmetrical diynes and extended π-systems inaccessible through direct methods.
In the seminal Sonogashira protocol, triisopropyl[(trimethylsilyl)ethynyl]silane couples with aryl halides (iodides, bromides) or triflates under standard Pd(PPh₃)₄/CuI catalysis in amine solvents. The reaction exhibits exclusive chemoselectivity for the terminal alkyne C–H bond (adjacent to TMS), leaving the C–Si bonds entirely intact. This selectivity arises from the kinetic preference for deprotonation at the less sterically hindered terminus. Following the initial coupling, the TMS group is readily excised using potassium carbonate in methanol, unmasking a terminal alkyne primed for a second cross-coupling event. This sequence was pivotal in synthesizing hepatitis C NS5A inhibitor intermediates, where sensitive functional groups (nitriles, heterocycles) survived the sequential transformations [8].
Sterically demanding ligands enable coupling with challenging electrophiles. The Beller group demonstrated that triisopropyl[(trimethylsilyl)ethynyl]silane successfully couples with electron-neutral and electron-deficient aryl chlorides—traditionally unreactive in Sonogashira chemistry—when using palladium complexes of hindered dialkylbiarylphosphines (e.g., SPhos or RuPhos). This advance circumvents the need for expensive iodide/triflate precursors, significantly enhancing synthetic efficiency. The C–Si bonds remain stable under these forcing conditions (80-100°C), underscoring their robustness [8].
In materials science applications, this reagent enables controlled synthesis of multivalent alkyne architectures. For instance, tetraethynylbenzene derivatives were synthesized via iterative Sonogashira couplings with aryl polyhalides, leveraging the orthogonal stability profiles of the TMS and TIPS groups. The TMS group undergoes selective protodesilylation with fluoride or mild base (K₂CO₃/MeOH) while preserving the TIPS-protected alkyne, enabling precise, stepwise elaboration of complex molecular scaffolds [8].
The synthetic versatility of triisopropyl[(trimethylsilyl)ethynyl]silane ultimately resides in the hierarchical reactivity of its silyl groups. The TMS group serves as a "masked proton" that can be unveiled under conditions where the TIPS group remains inert, while the TIPS group provides steric protection during synthetic manipulations. This duality facilitates routes to densely functionalized, unsymmetrical alkyne arrays essential for advanced materials and pharmaceutical targets, cementing the reagent's status as a cornerstone of modern organosilicon chemistry.
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